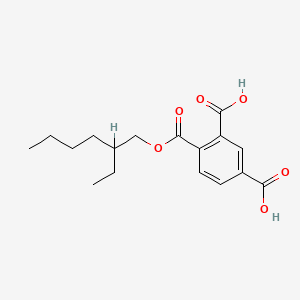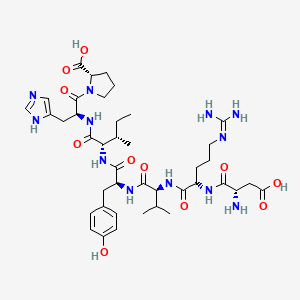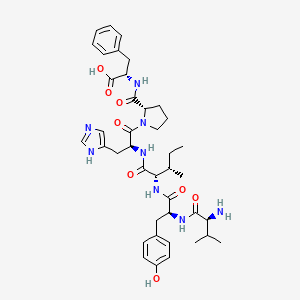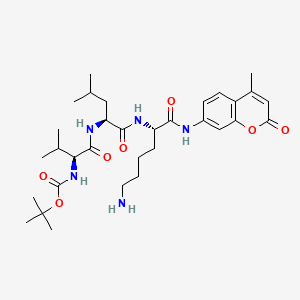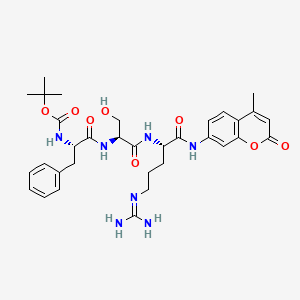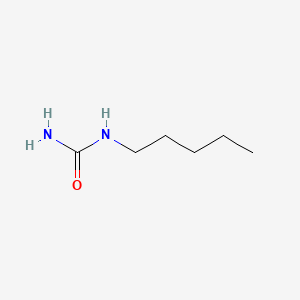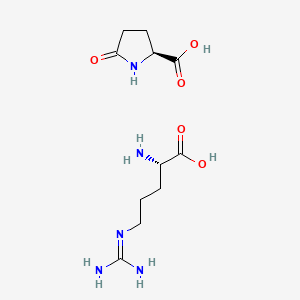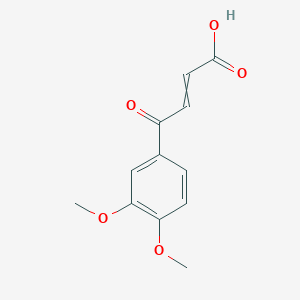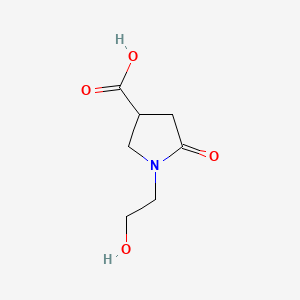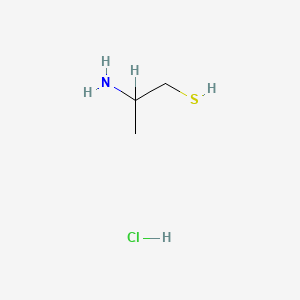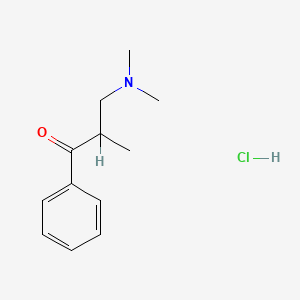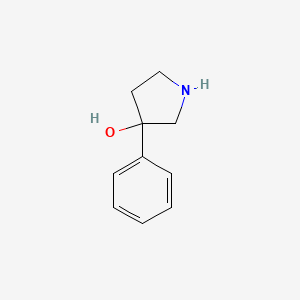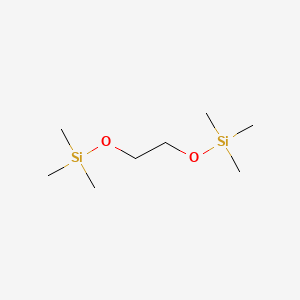
1,2-Bis(trimethylsiloxy)ethane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,2-Bis(trimethylsiloxy)ethane and its derivatives involves several key methodologies. One approach is the hydrosilylation of 1,4-bis(trimethylsiloxy)but-2-ene in the presence of hexachloroplatinic acid, leading to silicon-modified butane-1,4-diol derivatives. This process demonstrates high selectivity and efficiency under specific conditions (Engelbrecht et al., 1987). Another synthesis route involves reactions with tricarbonylcyclohexadienyliumiron cations, yielding siloxy acyloins that can be further transformed into valuable organic compounds (Birch et al., 1980).
Molecular Structure Analysis
The molecular structure of 1,2-Bis(trimethylsiloxy)ethane derivatives has been elucidated through various techniques, including single-crystal X-ray diffraction. These studies have revealed complex structures, such as cyclic magnesium diamides with tricyclic frameworks, demonstrating the compound's ability to form intricate molecular architectures (Ionkin & Marshall, 2003).
Chemical Reactions and Properties
1,2-Bis(trimethylsiloxy)ethane undergoes a variety of chemical reactions, including solvolyses, reactions with halogens, and interactions with metal reagents. These reactions often result in ring opening, leading to α-ketols, enones, and β-diketones. The compound's reactivity showcases its versatility in organic synthesis (Le Goaller & Pierre, 1978).
Applications De Recherche Scientifique
-
General Use
- Scientific Field : Organic Chemistry
- Application Summary : 1,2-Bis(trimethylsiloxy)ethane, also known as Ethylene glycol bis(trimethylsilyl ether), is an organic reagent . It is often used in chemical synthesis studies .
- Results or Outcomes : The outcomes also depend on the specific reactions or syntheses in which this compound is used. In general, it serves as a reagent to facilitate various organic reactions .
-
Specific Application
- Scientific Field : Medicinal Chemistry
- Application Summary : 1,2-Bis(trimethylsiloxy)ethane has been used in the preparation of non-racemic tetrahydrofuran-5-ol, which can serve as a high-affinity ligand for HIV-1 protease inhibitors .
- Results or Outcomes : The outcome of this process is the production of a non-racemic tetrahydrofuran-5-ol, which has potential applications as a ligand for HIV-1 protease inhibitors .
-
Synthesis of Shell-Based Nanocomposites
- Scientific Field : Materials Science
- Application Summary : 1,2-Bis(trimethylsiloxy)ethane can be used to synthesize a shell-based nanocomposite . These nanocomposites have potential applications in drug delivery and encapsulation .
- Results or Outcomes : The outcome of this process is the production of a shell-based nanocomposite, which has potential applications in drug delivery and encapsulation .
-
Formation of Magnetic Hollow Spheres
- Scientific Field : Materials Science
- Application Summary : 1,2-Bis(trimethylsiloxy)ethane can also form magnetic hollow spheres . These spheres find usage in magnetic resonance imaging (MRI) .
- Results or Outcomes : The outcome of this process is the production of magnetic hollow spheres, which find usage in magnetic resonance imaging (MRI) .
-
Preparation of Non-Racemic Tetrahydrofuran-5-ol
- Scientific Field : Medicinal Chemistry
- Application Summary : 1,2-Bis(trimethylsiloxy)ethane is used to prepare non-racemic tetrahydrofuran-5-ol, which can serve as a high-affinity ligand for HIV-1 protease inhibitors .
- Results or Outcomes : The outcome of this process is the production of a non-racemic tetrahydrofuran-5-ol, which has potential applications as a ligand for HIV-1 protease inhibitors .
-
Synthesis of Shell-Based Nanocomposites
- Scientific Field : Materials Science
- Application Summary : 1,2-Bis(trimethylsiloxy)ethane can be used to synthesize a shell-based nanocomposite . These nanocomposites have potential applications in drug delivery and encapsulation .
- Results or Outcomes : The outcome of this process is the production of a shell-based nanocomposite, which has potential applications in drug delivery and encapsulation .
Safety And Hazards
1,2-Bis(trimethylsiloxy)ethane is classified as a flammable liquid and vapor. It is recommended to keep away from heat/sparks/open flames/hot surfaces, keep the container tightly closed, use explosion-proof electrical/ventilating/lighting/equipment, use only non-sparking tools, take precautionary measures against static discharge, and wear protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
Propriétés
IUPAC Name |
trimethyl(2-trimethylsilyloxyethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H22O2Si2/c1-11(2,3)9-7-8-10-12(4,5)6/h7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWFUSVYECJQDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCCO[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22O2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90224233 | |
| Record name | 2,2,7,7-Tetramethyl-3,6-dioxa-2,7-disilaoctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90224233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(trimethylsiloxy)ethane | |
CAS RN |
7381-30-8 | |
| Record name | 1,2-Bis(trimethylsiloxy)ethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7381-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,7,7-Tetramethyl-3,6-dioxa-2,7-disilaoctane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007381308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,7,7-Tetramethyl-3,6-dioxa-2,7-disilaoctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90224233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoctane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.137 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

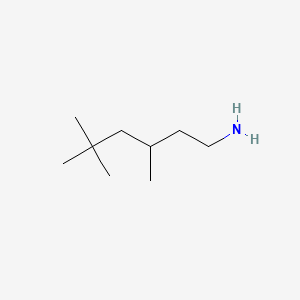
![Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(2-phenylethyl)-](/img/structure/B1266293.png)
